![molecular formula C11H11N3O2 B1465659 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1248284-39-0](/img/structure/B1465659.png)
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, also known as 1-ethyl-3-pyridin-2-ylpyrazole-4-carboxylic acid, is an important organic compound that has a wide range of applications in the fields of chemistry and biochemistry. It is a small molecule with a molecular weight of 206.25 g/mol and a melting point of 73-75 °C. This compound has been studied extensively in recent years due to its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Scientific Research Applications
Coordination Chemistry and Magnetic Properties
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid derivatives have been explored for their coordination chemistry and magnetic properties. Research has focused on the synthesis and properties of complexes formed with these compounds, highlighting their potential in spectroscopic studies, magnetic property analysis, and electrochemical applications. This includes an investigation into their ability to form complexes with various metals, impacting the magnetic and structural properties of these complexes (Boča, Jameson, & Linert, 2011).
Kinase Inhibition for Therapeutic Applications
The scaffold of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid has been found to be versatile in the design of kinase inhibitors, a class of compounds with significant potential in therapeutic applications, including cancer treatment. These inhibitors work by interfering with the signaling pathways that drive cell division and growth in cancer cells. The literature review highlights the structural aspects that make this scaffold particularly effective in targeting a wide range of kinase enzymes (Wenglowsky, 2013).
Synthesis and Biological Applications
Derivatives of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid have been synthesized and reviewed for their biological applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. This underscores the significance of this compound in the development of new therapeutic agents. The review covers various synthetic methods and the broad spectrum of biological activities observed, providing a comprehensive overview of the potential medicinal applications of these derivatives (Cetin, 2020).
Contribution to Heterocyclic Chemistry
The role of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid in the broader field of heterocyclic chemistry has been discussed, with a focus on its contribution to the synthesis of novel compounds. Its versatility as a building block for the generation of diverse heterocyclic compounds is highlighted, reflecting its importance in both synthetic chemistry and drug development processes (Gomaa & Ali, 2020).
Selective Cytochrome P450 Isoform Inhibition
Research has also been conducted on the selectivity and potency of chemical inhibitors of major human hepatic Cytochrome P450 (CYP) isoforms, with derivatives of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid playing a role in this context. These studies provide insights into the enzyme's metabolism of drugs, highlighting the potential for derivatives of this compound to be used in assessing drug-drug interactions and their implications for drug development (Khojasteh et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various biological targets, suggesting that this compound may also interact with a range of proteins or enzymes in the body .
Mode of Action
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
1-ethyl-3-pyridin-2-ylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-14-7-8(11(15)16)10(13-14)9-5-3-4-6-12-9/h3-7H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLGUNXUKAMDKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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